

Spectroscopic Profile of 3'-Acetoxy-4-chlorobutyrophenone: A Technical Guide

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Compound of Interest

Compound Name: 3'-Acetoxy-4-chlorobutyrophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectroscopic data for **3'-Acetoxy-4-chlorobutyrophenone**, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of experimental data for this specific molecule in public databases, this document presents a comprehensive set of predicted spectral data based on the analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of **3'-Acetoxy-4-chlorobutyrophenone** and related structures.

Chemical Structure and Properties

- IUPAC Name: 1-(3-acetoxy-4-chlorophenyl)butan-1-one
- Molecular Formula: $C_{12}H_{13}ClO_3$
- Molecular Weight: 240.68 g/mol
- Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3'-Acetoxy-4-chlorobutyrophenone**. These

predictions are derived from the known spectral characteristics of 4-chlorobutyrophenone and acetoxy-substituted aromatic rings.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **3'-Acetoxy-4-chlorobutyrophenone** (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.9 - 8.1	m	2H	Aromatic Protons (H-2', H-6')
~7.4 - 7.5	d	1H	Aromatic Proton (H-5')
~2.3	s	3H	Acetoxy Methyl Protons ($-\text{OCOCH}_3$)
~3.7	t	2H	$-\text{CH}_2\text{-Cl}$
~3.1	t	2H	$-\text{C}(=\text{O})\text{-CH}_2\text{-}$
~2.1	p	2H	$-\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-}$

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **3'-Acetoxy-4-chlorobutyrophenone** (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~197	C=O (Ketone)
~169	C=O (Ester)
~150	C-3' (Aromatic)
~138	C-1' (Aromatic)
~132	C-4' (Aromatic)
~130	C-6' (Aromatic)
~128	C-5' (Aromatic)
~125	C-2' (Aromatic)
~45	-CH ₂ -Cl
~35	-C(=O)-CH ₂ -
~27	-CH ₂ -CH ₂ -CH ₂ -
~21	-OCOCH ₃

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **3'-Acetoxy-4-chlorobutyrophenone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Medium	Aliphatic C-H Stretch
~1765	Strong	C=O Stretch (Ester)
~1690	Strong	C=O Stretch (Ketone)
~1600, ~1475	Medium-Strong	Aromatic C=C Bending
~1200	Strong	C-O Stretch (Ester)
~800 - 600	Strong	C-Cl Stretch

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments for **3'-Acetoxy-4-chlorobutyrophenone** (Electron Ionization - EI)

m/z	Possible Fragment
240/242	$[M]^+$ (Molecular Ion)
198/200	$[M - CH_2=C=O]^+$
183/185	$[M - OCOCH_3]^+$
139/141	$[ClC_6H_4CO]^+$
43	$[CH_3CO]^+$

Experimental Protocols

The following are representative experimental protocols for acquiring the spectroscopic data presented above. These are generalized procedures and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3'-Acetoxy-4-chlorobutyrophenone** in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$).
- Instrumentation: A 400 MHz NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.

- Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (for liquids or low-melting solids): Place a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
 - KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Record the sample spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

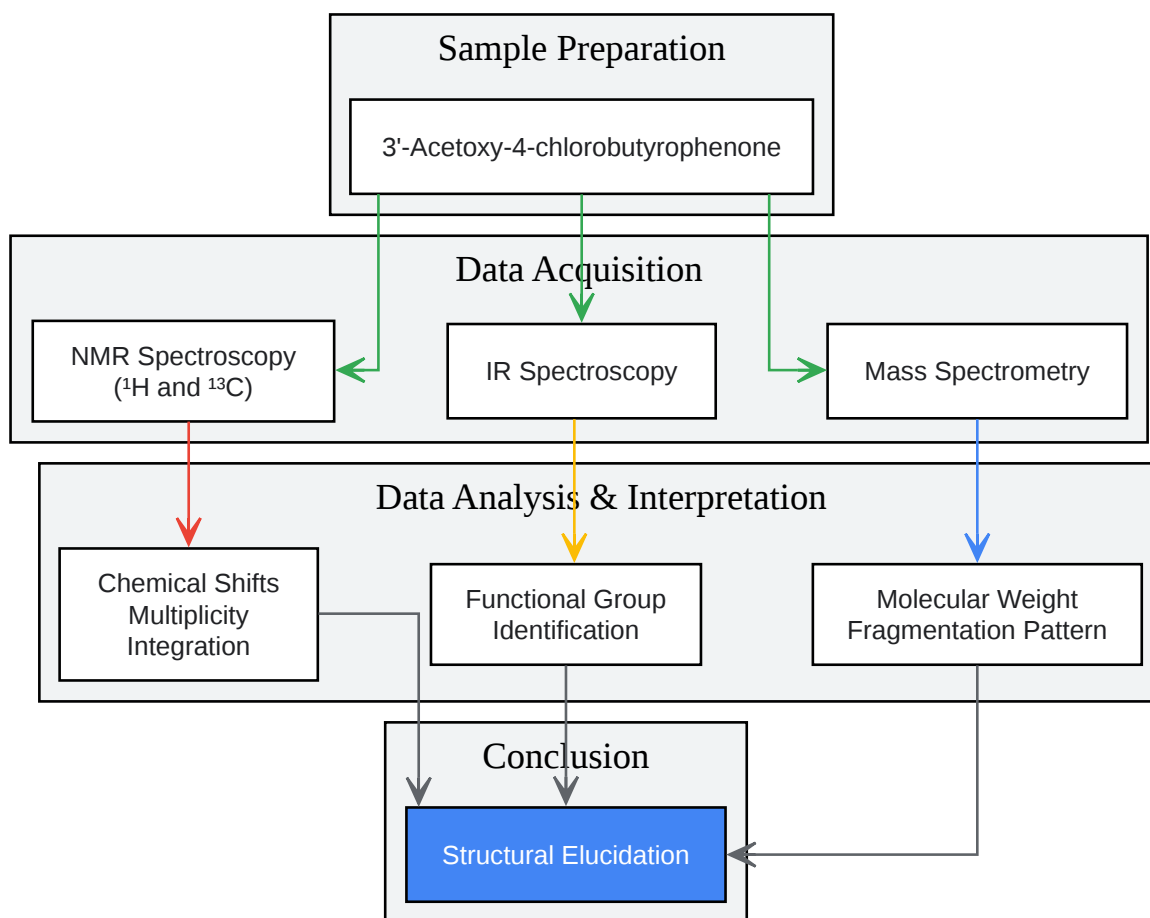
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition:

- Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 amu.
- The electron energy for EI is typically set to 70 eV.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3'-Acetoxy-4-chlorobutyrophenone**.



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Caption: Workflow for the spectroscopic characterization of **3'-Acetoxy-4-chlorobutyrophenone**.

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